2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine
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Overview
Description
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with 6-phenylpyrimidin-4-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another bromine-containing compound with different structural features.
4-Bromophenyl 2-chloroethyl ether: Contains both bromine and chlorine but with a different core structure.
Uniqueness
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN4/c24-19-12-10-17(11-13-19)23-27-21(16-6-2-1-3-7-16)14-22(28-23)29-26-15-18-8-4-5-9-20(18)25/h1-15H,(H,27,28,29)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRQMWRKGROMO-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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